molecular formula C13H8F2O B1597519 3-(2,4-Difluorophenyl)benzaldehyde CAS No. 728918-77-2

3-(2,4-Difluorophenyl)benzaldehyde

Cat. No. B1597519
M. Wt: 218.2 g/mol
InChI Key: JNUHPVIPVHFTRW-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H8F2O . It has a molecular weight of 218.2 .


Molecular Structure Analysis

The InChI code for 3-(2,4-Difluorophenyl)benzaldehyde is 1S/C13H8F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H . The InChI key is JNUHPVIPVHFTRW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(2,4-Difluorophenyl)benzaldehyde has a molecular weight of 218.2 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Properties and Synthesis

Improved Synthesis and Catalytic Properties

Benzaldehyde derivatives are utilized in improving the synthesis and catalytic properties of compounds, such as in the case of metal-organic frameworks (MOFs). For instance, the catalytic properties of Cu3(BTC)2, a metal-organic framework, were explored for chemisorbed benzaldehyde, indicating its role in activating benzaldehyde for liquid phase cyanosilylation with reasonable yield and high selectivity (Schlichte, Kratzke, & Kaskel, 2004).

Photocatalysis for Benzaldehyde Synthesis

Graphitic carbon nitride modified through thermal, chemical, and mechanical processes serves as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, showcasing the potential for environmentally friendly conditions in benzaldehyde synthesis (Lima, Silva, Silva, & Faria, 2017).

Oxidation Reactions

Selective Oxidation of Benzyl Alcohol

NiFe2O4 nanoparticles are presented as efficient and reusable catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, highlighting the versatility of benzaldehyde derivatives in industrial applications (Iraqui, Kashyap, & Rashid, 2020).

Environmental Applications

Benzaldehyde Bioproduction

The bioproduction of benzaldehyde, utilizing Pichia pastoris in a two-phase partitioning bioreactor, demonstrates the application of benzaldehyde derivatives in the flavor industry and highlights the movement towards more sustainable production methods (Craig & Daugulis, 2013).

Sensing Applications

Luminescence Sensing

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and show selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet can be found here .

properties

IUPAC Name

3-(2,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHPVIPVHFTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374243
Record name 3-(2,4-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorophenyl)benzaldehyde

CAS RN

728918-77-2
Record name 3-(2,4-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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